molecular formula C13H7N5O3 B2999448 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946362-30-7

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2999448
CAS RN: 946362-30-7
M. Wt: 281.231
InChI Key: FEJDYQXSQOJOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as CIOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIOB belongs to the family of oxadiazole derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to improve cognitive function and protect against neurodegenerative diseases. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have low toxicity levels, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is its simple synthesis method, which makes it suitable for large-scale production. It also has low toxicity levels, making it safe for use in scientific research. However, one of the limitations of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the scientific research of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. In addition, further studies are needed to fully understand its mechanism of action and identify potential side effects. Overall, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with 4-cyanobenzoyl chloride in the presence of a base. The reaction yields 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide as a white crystalline solid with a high purity level. The synthesis method is simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

4-cyano-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O3/c14-7-8-1-3-9(4-2-8)11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJDYQXSQOJOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

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